ROR|At/DHODH-IN-3
Description
RORγt/DHODH-IN-3 (CAS: 2764662-16-8) is a dual inhibitor targeting both retinoic acid receptor-related orphan receptor gamma t (RORγt) and dihydroorotate dehydrogenase (DHODH), with IC50 values of 0.098 μM (RORγt) and 0.432 μM (DHODH) . This compound is orally bioavailable and exhibits significant anti-inflammatory effects in vivo, making it a promising candidate for treating autoimmune diseases such as rheumatoid arthritis, psoriasis, and multiple sclerosis . Its dual mechanism disrupts Th17 cell differentiation (via RORγt inhibition) and pyrimidine biosynthesis (via DHODH inhibition), offering a synergistic therapeutic approach .
Properties
Molecular Formula |
C24H26ClF6N3O3S |
|---|---|
Molecular Weight |
586.0 g/mol |
IUPAC Name |
1-[4-[5-chloro-3-[[(4S)-4-hydroxy-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]amino]-2-methylphenoxy]piperidin-1-yl]-4,4,4-trifluoro-3-(trifluoromethyl)butan-1-one |
InChI |
InChI=1S/C24H26ClF6N3O3S/c1-12-15(32-22-33-21-16(35)3-2-4-18(21)38-22)9-13(25)10-17(12)37-14-5-7-34(8-6-14)20(36)11-19(23(26,27)28)24(29,30)31/h9-10,14,16,19,35H,2-8,11H2,1H3,(H,32,33)/t16-/m0/s1 |
InChI Key |
AFZMZLHHVUIZBS-INIZCTEOSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1OC2CCN(CC2)C(=O)CC(C(F)(F)F)C(F)(F)F)Cl)NC3=NC4=C(S3)CCC[C@@H]4O |
Canonical SMILES |
CC1=C(C=C(C=C1OC2CCN(CC2)C(=O)CC(C(F)(F)F)C(F)(F)F)Cl)NC3=NC4=C(S3)CCCC4O |
Origin of Product |
United States |
Preparation Methods
The synthesis of ROR|At/DHODH-IN-3 involves multiple steps, including the formation of key intermediates and the final coupling reactionThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product .
Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods may include large-scale batch reactions, continuous flow processes, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
ROR|At/DHODH-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, altering its chemical structure and activity
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
ROR|At/DHODH-IN-3 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a tool to study the mechanisms of DHODH inhibition and pyrimidine nucleotide synthesis.
Biology: Researchers use this compound to investigate the role of DHODH in cellular metabolism and its impact on cell proliferation and survival.
Medicine: The compound has shown promise in the treatment of diseases such as cancer, where it induces cell cycle arrest and apoptosis in cancer cells.
Industry: This compound is used in the development of new therapeutic agents and as a reference compound in drug discovery and development
Mechanism of Action
ROR|At/DHODH-IN-3 exerts its effects by inhibiting the activity of DHODH, an enzyme that catalyzes the conversion of dihydroorotate to orotate in the de novo pyrimidine synthesis pathway. This inhibition leads to a depletion of intracellular pyrimidine pools, resulting in the inhibition of DNA and RNA synthesis, cell cycle arrest, and ultimately cell death .
The molecular targets and pathways involved include the pyrimidine biosynthesis pathway, mitochondrial respiratory chain, and various signaling pathways that regulate cell proliferation and survival .
Comparison with Similar Compounds
Dual RORγt/DHODH Inhibitors
Table 1: Comparison of Dual RORγt/DHODH Inhibitors
Key Findings :
RORγt-Specific Inhibitors
Table 2: Comparison with RORγt-Specific Inhibitors
Key Findings :
DHODH-Specific Inhibitors
Table 3: Comparison with DHODH Inhibitors
Key Findings :
- Vidofludimus (IC50 = 15 nM) is significantly more potent against DHODH than IN-3 but lacks RORγt modulation .
Structural and Functional Insights
- Dual vs. Single-Target Inhibitors : While single-target inhibitors (e.g., Compound 29 for RORγt, Vidofludimus for DHODH) offer higher potency, RORγt/DHODH-IN-3’s dual action may enhance therapeutic efficacy in diseases like psoriasis, where both Th17 activation and pyrimidine synthesis are critical .
- Selectivity Challenges : Compounds like 6a () inhibit multiple ROR isoforms, increasing off-target risks. IN-3’s RORγt selectivity (IC50 = 0.098 μM) and DHODH activity provide a balanced profile .
- Cytotoxicity : IN-3’s structural analogs (e.g., Compounds 29 and 36) show low cytotoxicity (CC50 >5 μM), suggesting a favorable safety window for further development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
